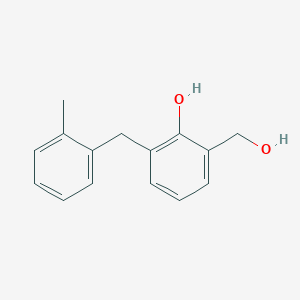
3,6,6-Trifluoro-1-methylcyclohexa-1,4-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,6-Trifluoro-1-methylcyclohexa-1,4-diene is an organic compound with the molecular formula C7H7F3 It is a derivative of cyclohexadiene, where three fluorine atoms and one methyl group are substituted at specific positions on the cyclohexadiene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,6-Trifluoro-1-methylcyclohexa-1,4-diene typically involves the fluorination of 1-methylcyclohexa-1,4-diene. One common method is the reaction of 1-methylcyclohexa-1,4-diene with a fluorinating agent such as trifluoromethyl hypofluorite (CF3OF) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
3,6,6-Trifluoro-1-methylcyclohexa-1,4-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the compound into partially or fully hydrogenated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Epoxides or ketones, depending on the oxidizing agent and conditions.
Reduction: Hydrogenated derivatives such as 3,6,6-trifluoro-1-methylcyclohexane.
Substitution: Compounds with substituted functional groups replacing the fluorine atoms.
Aplicaciones Científicas De Investigación
3,6,6-Trifluoro-1-methylcyclohexa-1,4-diene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a fluorinated probe in biological studies due to the unique properties of fluorine atoms.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 3,6,6-Trifluoro-1-methylcyclohexa-1,4-diene in chemical reactions involves the interaction of its fluorine atoms and the conjugated diene system with various reagents. The fluorine atoms can participate in electrophilic and nucleophilic reactions, while the conjugated diene system can undergo addition reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
1-Methylcyclohexa-1,4-diene: A non-fluorinated analog with similar structural features but different reactivity due to the absence of fluorine atoms.
3,3,6-Trifluoro-1-methylcyclohexa-1,4-diene: A positional isomer with fluorine atoms at different positions on the cyclohexadiene ring.
1,1,1-Trifluoro-6,6-bis(4-methoxyphenyl)hexa-3,5-dien-2-one: A compound with a similar trifluoromethyl group but different overall structure and properties.
Uniqueness
3,6,6-Trifluoro-1-methylcyclohexa-1,4-diene is unique due to the specific positioning of the fluorine atoms and the methyl group on the cyclohexadiene ring
Propiedades
Fórmula molecular |
C7H7F3 |
|---|---|
Peso molecular |
148.13 g/mol |
Nombre IUPAC |
3,6,6-trifluoro-1-methylcyclohexa-1,4-diene |
InChI |
InChI=1S/C7H7F3/c1-5-4-6(8)2-3-7(5,9)10/h2-4,6H,1H3 |
Clave InChI |
ZFESMXZXELRKSN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(C=CC1(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



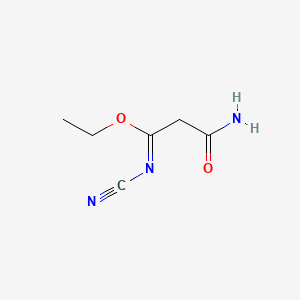
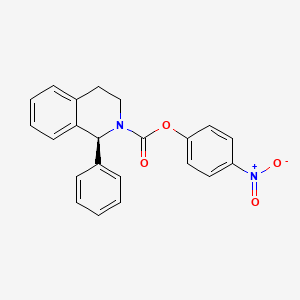


![4-Aminobenzo[d][1,3]dioxol-5-ol](/img/structure/B13838721.png)
![tert-butyl N-[(3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B13838735.png)
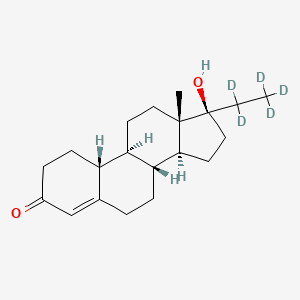

![2-Bromo-4-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13838744.png)
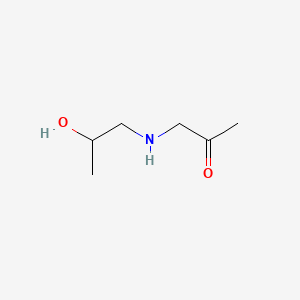
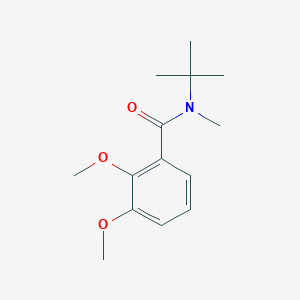
![1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide;zirconium(2+)](/img/structure/B13838761.png)
